1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene
Description
Properties
IUPAC Name |
1-methyl-4-(1,1,1-trifluoropropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-7-3-5-9(6-4-7)8(2)10(11,12)13/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHZLCPMFZLFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232696 | |
| Record name | 1-Methyl-4-(2,2,2-trifluoro-1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204295-78-2 | |
| Record name | 1-Methyl-4-(2,2,2-trifluoro-1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(2,2,2-trifluoro-1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal-Free Decarboxylative Trifluoromethylation
One efficient approach to synthesize trifluoroalkylated arenes involves a metal-free decarboxylative trifluoromethylation method. This method uses readily available ketones and trifluoromethylation reagents under mild conditions without the need for transition metals, which is advantageous for green chemistry and scalability.
- The reaction proceeds via difluoroolefination of the ketone precursor using a phosphonium salt reagent such as (Me2N)3P+CF2CO2– in toluene solvent at 100 °C.
- Subsequent hydrofluorination of the difluoroolefin intermediate is achieved using tetrabutylammonium fluoride (TBAF) in a biphasic solvent system of toluene and dimethylacetamide (DMA) to improve conversion efficiency.
- Optimization studies identified that 3 equivalents of TBAF (1.0 M in THF) and a solvent mixture of PhMe/DMA (3:1) provide the best yields.
- This method avoids metal catalysts and uses mild conditions, making it suitable for sensitive substrates.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Difluoroolefination | (Me2N)3P+CF2CO2–, toluene, 100 °C | Difluoroolefin intermediate |
| Hydrofluorination | TBAF (3 equiv), PhMe/DMA (3:1), room temp | 1,1,1-Trifluoropropyl arene |
This metal-free approach was reported with good yields and high selectivity for β,β,β-trifluoroethylarenes.
Palladium-Catalyzed Cross-Coupling of Arylboronic Acids with Trifluoropropene Derivatives
Another well-documented method involves palladium-catalyzed cross-coupling reactions between arylboronic acids and trifluoropropene derivatives:
- Arylboronic acid (4 mmol) is reacted with 2-bromo-3,3,3-trifluoropropene or 1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene (4 mmol) in the presence of Pd(PPh3)2Cl2 catalyst (3 mol%) and aqueous potassium carbonate (2.0 M).
- The reaction is carried out in tetrahydrofuran (THF) at 60 °C for 12 hours under an inert atmosphere.
- After aqueous workup and extraction, the crude product is purified by flash chromatography to yield the trifluoropropyl-substituted aromatic compound.
- This method allows for the regioselective formation of trifluoropropylated arenes with moderate to high yields (70–84%).
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)2Cl2 (3 mol%) |
| Base | K2CO3 aqueous (2.0 M) |
| Solvent | THF |
| Temperature | 60 °C |
| Reaction time | 12 hours |
| Purification | Flash chromatography (petroleum ether/ethyl acetate gradient) |
| Yield range | 70–84% |
This palladium-catalyzed protocol is versatile and applicable to various substituted arylboronic acids, enabling the synthesis of diverse trifluoropropylated aromatic compounds.
Friedel-Crafts Alkylation Using Trifluoropropyl Precursors
Friedel-Crafts alkylation is a classical method to introduce alkyl groups onto aromatic rings, and it has been adapted for trifluoropropylation:
- The reaction typically involves the use of trifluoropropyl halides or trifluoropropyl-containing electrophiles with methyl-substituted benzene under Lewis acid catalysis (e.g., AlCl3).
- This method allows direct alkylation at the para position relative to the methyl group due to electronic directing effects.
- However, the presence of the trifluoromethyl group can reduce electrophilicity, requiring optimized conditions such as increased temperature or longer reaction times.
- Side reactions and rearrangements can occur, so purification and characterization are critical.
| Reaction Component | Typical Conditions |
|---|---|
| Electrophile | 1,1,1-Trifluoropropyl halide |
| Aromatic substrate | p-Xylene (1-methylbenzene) |
| Catalyst | Lewis acid (AlCl3) |
| Solvent | Dichloromethane or neat |
| Temperature | Ambient to reflux |
| Yield | Variable; moderate to good |
This method is less commonly employed due to the sensitivity of trifluoropropyl electrophiles but remains a viable route in some synthetic schemes.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Metal-Free Decarboxylative | (Me2N)3P+CF2CO2–, TBAF, PhMe/DMA, 100 °C | Metal-free, mild, green | Requires careful solvent mix | Moderate to high |
| Pd-Catalyzed Cross-Coupling | Pd(PPh3)2Cl2, arylboronic acid, K2CO3, THF, 60 °C | Versatile, regioselective | Uses Pd catalyst, longer time | 70–84% |
| Friedel-Crafts Alkylation | Trifluoropropyl halide, AlCl3, aromatic solvent | Direct alkylation, classical | Side reactions, harsh conditions | Moderate |
Research Findings and Notes
- The metal-free decarboxylative trifluoromethylation method offers a sustainable alternative to transition-metal catalysis, with optimized solvent systems improving product yield and purity.
- Palladium-catalyzed cross-coupling remains the most widely applicable and reliable method for the synthesis of trifluoropropylated aromatics, with well-established protocols and scalability.
- Friedel-Crafts alkylation, while classical, is less favored due to potential side reactions and the challenging electrophilicity of trifluoropropyl halides but can be useful in certain contexts.
- Characterization of products typically involves ^1H NMR, ^13C NMR, ^19F NMR, and high-resolution mass spectrometry to confirm the trifluoropropyl substitution pattern and purity.
Chemical Reactions Analysis
1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Comparisons :
- Electron Effects : The trifluoropropan-2-yl group in the target compound provides stronger electron-withdrawing effects compared to alkyl groups (e.g., sec-butyl in ) or isopropenyl groups (), making it more reactive in electrophilic substitution reactions.
- Polarity and Solubility: Fluorine atoms increase polarity and reduce hydrophobicity relative to non-fluorinated analogs like 1-methyl-4-(1-methylpropyl)benzene . This enhances solubility in polar solvents, critical for pharmaceutical formulations (e.g., bersacapavirum ).
- Thermal Stability : Fluorinated cyclobutyl derivatives () exhibit higher thermal stability than linear trifluoropropyl groups, suggesting that substituent geometry impacts material science applications.
Challenges and Limitations
Biological Activity
1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene, with the molecular formula C10H11F3 and a molecular weight of 188.19 g/mol, is an organic compound characterized by a benzene ring substituted with a methyl group and a trifluoropropyl group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The trifluoropropyl substituent significantly influences the compound's lipophilicity and reactivity, enhancing its ability to penetrate biological membranes and interact with various molecular targets. These properties make it a candidate for studying enzyme interactions and metabolic pathways, as well as potential therapeutic applications.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating penetration into cells where it can modulate enzyme activity and receptor binding. This interaction can lead to alterations in signal transduction pathways and various biological effects.
Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit anticancer properties by stabilizing microtubules and preventing their collapse. For instance, studies on microtubule-stabilizing agents have shown that certain structural analogs can inhibit cancer cell growth by disrupting mitotic processes .
Enzyme Interaction Studies
The compound has been investigated for its ability to interact with specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis .
Neuroprotective Effects
There is emerging evidence suggesting potential neuroprotective effects of this compound through modulation of tau protein interactions in neuronal cells. This could have implications for treating neurodegenerative diseases where tau hyperphosphorylation is a contributing factor .
Case Studies
Research Applications
This compound serves as a valuable building block in organic synthesis, particularly in drug development. Its unique chemical properties make it useful for:
- Pharmaceutical Development : As a precursor for synthesizing drugs with anti-inflammatory and analgesic properties.
- Chemical Research : In studies focused on enzyme interactions and metabolic pathways.
- Material Science : In the production of specialty chemicals and polymers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
